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Executive Summary
Padsevonil (developmental code name UCB-0942) is a novel, rationally designed antiseizure

medication (ASM) candidate.[1][2] It was developed as a first-in-class single molecular entity

intended to interact with both presynaptic and postsynaptic targets to achieve superior

anticonvulsant activity, particularly for patients with drug-resistant epilepsy.[2][3][4] Its unique

mechanism involves high-affinity binding to synaptic vesicle glycoprotein 2 (SV2) and low-to-

moderate affinity binding to the benzodiazepine site of the γ-aminobutyric acid type A (GABAA)

receptor, where it acts as a partial agonist.[1][3][5] Preclinical studies and early-phase clinical

trials demonstrated a promising efficacy and tolerability profile.[1][6] However, subsequent

large-scale pivotal trials failed to meet their primary efficacy endpoints, leading to the

discontinuation of its clinical development in 2020.[7] This guide provides a comprehensive

overview of the neuropharmacology of Padsevonil, detailing its mechanism of action,

quantitative pharmacodynamic data, and the experimental protocols used in its

characterization.

Dual Mechanism of Action
Padsevonil was engineered to modulate both excitatory and inhibitory neurotransmission

through two distinct molecular targets.[3][6]
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Presynaptic Target: Synaptic Vesicle Glycoprotein 2
(SV2)
Padsevonil is a high-affinity ligand for the synaptic vesicle glycoprotein 2 (SV2).[8] Unlike its

predecessors levetiracetam and brivaracetam, which are selective for the SV2A isoform,

Padsevonil binds with high affinity to all three known isoforms: SV2A, SV2B, and SV2C.[5][9]

The SV2 proteins are integral to synaptic vesicles and are thought to modulate

neurotransmitter release, although the precise mechanism by which SV2A ligands exert their

antiseizure effect is not fully understood.[1][10] The binding of Padsevonil to SV2A is

characterized by significantly slower binding kinetics compared to levetiracetam and

brivaracetam, with a dissociation half-life of approximately 30 minutes.[5][11]

Postsynaptic Target: GABAA Receptor
Postsynaptically, Padsevonil acts as a positive allosteric modulator and partial agonist at the

benzodiazepine (BZD) binding site of the GABAA receptor.[3][8][12] This binding potentiates

the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the central nervous

system.[3] By acting as a partial agonist, Padsevonil was designed to provide therapeutic

benefits while potentially reducing the risk of tolerance and side effects commonly associated

with full benzodiazepine agonists.[1][3] Its affinity for the BZD site is intentionally low-to-

moderate.[1][5]
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Caption: Dual mechanism of Padsevonil at the synapse.
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Quantitative Pharmacodynamics
The interactions of Padsevonil with its targets have been quantified through various in vitro

and in vivo studies.

Receptor Binding Affinities
Radioligand displacement assays were used to determine the binding affinity (expressed as

pKi, the negative logarithm of the inhibition constant, Ki) of Padsevonil and comparator

compounds for SV2 and GABAA receptors.

Compound Target Affinity (pKi) Reference(s)

Padsevonil SV2A 8.5 [3][5][9][11]

SV2B 7.9 [3][5][9][11]

SV2C 8.5 [3][5][9][11]

GABAA (α1β2γ2) 6.4 [3][11][13]

Levetiracetam SV2A 5.2 [5][9][11]

Brivaracetam SV2A 6.6 [5][9][11]

Table 1: In Vitro Binding Affinities of Padsevonil and Comparators.

Functional Activity at GABAA Receptors
Electrophysiological studies quantified Padsevonil's functional effects on GABAA receptors,

confirming its role as a positive allosteric modulator with a partial agonist profile.
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Parameter Receptor Subtype Value Reference(s)

Potentiation of GABA

response
human α1β2γ2 167% [3][14]

EC50 human α1β2γ2 138 nM [3][8][14]

Native (rat cortical

neurons)
208 nM [3][8][14]

α1-containing 295 nM [3][14]

α5-containing 281 nM [3][14]

α2-containing 1737 nM [3][14]

α3-containing 2089 nM [3][14]

Relative Efficacy vs. Zolpidem (α1β2γ2) 41% [3][14]

vs. Chlordiazepoxide

(α1β2γ2)
60% [14]

vs. Chlordiazepoxide

(α2β2γ2)
26% [14]

Table 2: Functional Activity of Padsevonil at GABAA Receptors.

In Vivo Target Occupancy
In vivo studies in both mice and humans confirmed that Padsevonil engages its targets in a

dose-dependent manner, with high SV2A occupancy achieved at lower doses and GABAA

receptor occupancy occurring at higher doses.[3][5]
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Species Target Parameter Value Reference(s)

Mouse SV2A ED50 0.2 mg/kg [3][5][11]

GABAA (BZD

site)
ED50 36 mg/kg [3][5][11]

Human SV2A Occupancy
>90% (at >100

mg bid)
[1][15][16]

GABAA (BZD

site)
Occupancy

~13.4% (at 400

mg bid)
[1][15]

Table 3: In Vivo Target Occupancy of Padsevonil.

Experimental Protocols
The characterization of Padsevonil's neuropharmacology relied on established and rigorous

experimental methodologies.

In Vitro Radioligand Binding Assays
These assays quantify the affinity of a drug for its target receptor.

Objective: To determine the inhibition constant (Ki) of Padsevonil for SV2 isoforms and

GABAA receptor subtypes.

Methodology:

Membrane Preparation: Recombinant human SV2A, SV2B, and SV2C proteins were

expressed in HEK 293 cells, and rat GABAA receptor subunits were expressed in COS-7

cells. Cell membranes containing the target receptors were then prepared and isolated.

[13]

Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [3H]UCB-

30889 for SV2A, [3H]Flumazenil for the BZD site) and varying concentrations of the

unlabeled test compound (Padsevonil).
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Separation: The reaction mixture was filtered to separate the receptor-bound radioligand

from the unbound radioligand.

Quantification: The radioactivity retained on the filter, representing the bound radioligand,

was measured using liquid scintillation counting.

Data Analysis: The data were used to generate a competition curve, from which the IC50

(concentration of the drug that inhibits 50% of specific radioligand binding) was

determined. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.
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Caption: Workflow for a typical radioligand displacement assay.
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Electrophysiological Assays
These methods measure the functional consequences of drug-receptor interaction on ion

channel activity.

Objective: To characterize Padsevonil as a modulator of GABAA receptor function and

determine its potency (EC50) and efficacy.

Methodology (Patch Clamp):

Cell Culture: A cell line (e.g., CHO-K1) stably expressing recombinant human GABAA

receptors (e.g., α1β2γ2) or primary cortical neurons with native receptors were cultured.[3]

[14]

Recording: A glass micropipette formed a high-resistance seal with the membrane of a

single cell (whole-cell configuration). The membrane potential was clamped at a set

voltage.

Drug Application: The endogenous agonist GABA was applied at a low concentration (e.g.,

EC20, a concentration that produces 20% of the maximal response) to elicit a baseline

chloride current (IGABA).[3]

Modulation: Padsevonil was then co-administered with GABA at various concentrations.

The potentiation of the GABA-induced chloride current was recorded.[3]

Data Analysis: The potentiation of IGABA was plotted against the concentration of

Padsevonil to determine the EC50 and maximal efficacy relative to a reference agonist

like zolpidem.[3]

Methodology (Two-Electrode Voltage Clamp - TEVC): This technique was used to assess

subtype selectivity by expressing different combinations of GABAA receptor subunits in

Xenopus oocytes.[3][14]
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Caption: Experimental workflow for patch-clamp electrophysiology.

In Vivo Receptor Occupancy via PET Imaging
Objective: To quantify the percentage of target receptors occupied by Padsevonil in the

living human brain at clinically relevant doses.

Methodology:

Subject Recruitment: Healthy volunteers were enrolled in the studies.[1][15]

Baseline Scan: A baseline Positron Emission Tomography (PET) scan was performed after

injection of a specific radiotracer ([11C]UCB-J for SV2A or [11C]flumazenil for GABAA) to
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measure baseline receptor density.[15]

Drug Administration: Subjects received single or multiple doses of Padsevonil.[15]

Post-Dose Scan: PET scans were repeated at various time points after drug

administration. Padsevonil displaces the radiotracer from the target, leading to a

reduction in the PET signal.

Pharmacokinetic Sampling: Blood samples were collected to measure plasma

concentrations of Padsevonil.[15]

Data Analysis: The reduction in the PET signal post-dose compared to baseline was used

to calculate the percentage of receptor occupancy (RO). RO data were then correlated

with plasma drug concentrations to establish an exposure-occupancy relationship.

Conclusion
Padsevonil represents a landmark in rational drug design for epilepsy, embodying a

hypothesis-driven approach to creating a dual-target ASM. Its neuropharmacological profile is

unique, characterized by high-affinity, slow-dissociation binding to all three SV2 isoforms and

partial agonism at the GABAA receptor's benzodiazepine site.[5][9][12] This profile was

confirmed through extensive in vitro and in vivo studies, which demonstrated target

engagement in a manner consistent with its design—achieving high presynaptic SV2A

occupancy and lower, transient postsynaptic GABAA modulation at therapeutic doses.[1][16]

Although Padsevonil's clinical development was ultimately halted due to a lack of sufficient

efficacy in Phase 3 trials, its journey from concept to clinic provides invaluable insights into the

complexities of translating a compelling pharmacological mechanism into clinical benefit for

drug-resistant epilepsy.[7] The data and methodologies detailed in this guide underscore the

scientific rigor behind its development and serve as a critical reference for future research in

neuropharmacology and ASM discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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